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Compound of Interest

Compound Name: ZM241385-d7

Cat. No.: B12370401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of ZM241385, a

potent and selective A₂A adenosine receptor antagonist. The data presented here is for the

non-deuterated form, ZM241385, and is considered representative for its deuterated

counterpart, ZM241385-d7, as deuteration is not expected to significantly alter its

pharmacological selectivity.

Introduction
ZM241385 is a widely used pharmacological tool for studying the role of the A₂A adenosine

receptor (A₂AAR) in various physiological and pathological processes. Its utility is critically

dependent on its selectivity for the A₂AAR over other receptor subtypes, particularly the other

adenosine receptors (A₁, A₂B, and A₃). This guide summarizes the available experimental data

on the cross-reactivity of ZM241385, providing a clear overview of its selectivity profile. While

ZM241385 is renowned for its high selectivity for the A₂AAR, this document also addresses its

interactions with other adenosine receptor subtypes and mentions any known off-target effects.

Data Presentation: Cross-Reactivity Profile
The following tables summarize the quantitative data on the binding affinity and functional

antagonism of ZM241385 at various receptors.

Table 1: Adenosine Receptor Binding Affinity
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Recepto
r
Subtype

Species
Prepara
tion

Radiolig
and

Paramet
er

Value
Selectiv
ity vs.
A₂AAR

Referen
ce

A₂A Rat

Striatum

Membran

es

[³H]CGS

21680
Kᵢ 0.35 nM - [1]

Rat

Phaeochr

omocyto

ma Cell

Membran

es

[³H]NEC

A
pIC₅₀ 9.52 - [2][3]

Human

HEK293

Cell

Membran

es

[³H]ZM24

1385
pKᵢ 9.1 - [4]

A₁ Rat

Cerebral

Cortex

Membran

es

[³H]R-PIA pIC₅₀ 5.69 ~676-fold [2][3]

Human
CHO

Cells

[³H]DPC

PX
Kᵢ 255 nM ~318-fold [5][6]

A₂B
Guinea-

pig
Aorta - pA₂ 7.06 ~91-fold [2][3]

Human
HEK293

Cells

[³H]DPC

PX
Kᵢ 50 nM ~62-fold [5]

A₃ Rat

CHO

Cells

(cloned)

[¹²⁵I]AB-

MECA
pIC₅₀ 3.82

>1000-

fold
[2][3]

Human
HEK293

Cells
- Kᵢ >10 µM

>10,000-

fold
[6]
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Table 2: Functional Antagonist Potency
Receptor
Subtype &
Tissue/Cell

Species Agonist Parameter Value Reference

A₂A

(Coronary

Vasodilation)

Guinea-pig CGS21680 pA₂ 9.02 [2][3]

A₁

(Bradycardia)
Guinea-pig 2-CADO pA₂ 5.95 [2][3]

A₂B

(Relaxation)
Guinea-pig Adenosine pA₂ 7.06 [2][3]

Off-Target Effects
While comprehensive public screening data (e.g., a full CEREP safety panel) for ZM241385 is

not readily available, some studies have investigated its effects on other potential targets. At a

concentration of 10 µM, ZM241385 showed no significant inhibitory effect on rat hepatocyte

phosphodiesterase types I, II, III, and IV, with only minor inhibition of the calcium calmodulin-

activated type I enzyme.[2] At this high concentration, it also displayed only minor, non-

significant effects on responses mediated by other receptors.[2]

Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ or IC₅₀) of ZM241385 for different adenosine

receptor subtypes.

General Protocol (example for A₂AAR):

Membrane Preparation:

Homogenize tissue (e.g., rat striatum) or cultured cells expressing the receptor of interest

in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
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Centrifuge the resulting supernatant at high speed to pellet the membranes.

Wash the membrane pellet by resuspension and centrifugation.

Resuspend the final pellet in assay buffer and determine the protein concentration.

Binding Assay:

In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g.,

[³H]CGS21680 for A₂AAR), and varying concentrations of ZM241385.

For total binding, omit the competing ligand. For non-specific binding, include a high

concentration of a known selective ligand.

Incubate the mixture at a defined temperature (e.g., room temperature) for a specific

duration (e.g., 60-120 minutes) to reach equilibrium.

Separation and Counting:

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free

radioligand.

Wash the filters with ice-cold buffer to remove unbound radioactivity.

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity

using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the competitor

concentration.

Determine the IC₅₀ value (the concentration of ZM241385 that inhibits 50% of specific

radioligand binding) from the resulting sigmoidal curve.
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Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L]

is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Assays (Schild Analysis)
Objective: To determine the functional antagonist potency (pA₂) of ZM241385.

General Protocol (example for A₂AAR-mediated vasodilation):

Tissue Preparation:

Isolate a suitable tissue preparation, such as a guinea-pig coronary artery ring, and mount

it in an organ bath containing physiological salt solution, maintained at 37°C and aerated.

Concentration-Response Curve:

Generate a cumulative concentration-response curve for a selective agonist (e.g.,

CGS21680) to establish a baseline response.

Antagonist Incubation:

Wash the tissue and incubate with a fixed concentration of ZM241385 for a predetermined

period.

Second Concentration-Response Curve:

In the continued presence of ZM241385, generate a second concentration-response curve

for the agonist. The curve should be shifted to the right.

Data Analysis (Schild Plot):

Calculate the dose ratio (the ratio of the agonist EC₅₀ in the presence and absence of the

antagonist).

Repeat the experiment with several different concentrations of ZM241385.

Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative

logarithm of the molar concentration of the antagonist.
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The x-intercept of the linear regression of the Schild plot provides the pA₂ value. A slope

not significantly different from unity suggests competitive antagonism.
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A₂A Adenosine Receptor Signaling Pathway.
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Radioligand Binding Assay Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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